methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate
Description
Properties
IUPAC Name |
methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-8-5-7(6-9(8)14)10(15)17-4/h7-9,14H,5-6H2,1-4H3,(H,13,16)/t7-,8+,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSATZBUCOTXXGA-DJLDLDEBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C[C@H]1O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370348 | |
| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321744-16-5 | |
| Record name | Methyl (1S,3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-hydroxycyclopentane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl (1S,3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylate, also known as CAS Number 321744-16-5, is a compound of significant interest in medicinal chemistry and biochemical research. Its unique structure and functional groups suggest potential biological activities that warrant detailed investigation. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 259.3 g/mol. Its structure includes a cyclopentane ring with hydroxyl and carboxylate groups, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H21NO5 |
| Molecular Weight | 259.3 g/mol |
| CAS Number | 321744-16-5 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor in various enzymatic pathways due to the presence of the carboxylate and amine functionalities.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to amino acid metabolism.
- Receptor Interaction : It may also interact with specific receptors, influencing cellular signaling pathways that regulate growth and differentiation.
In Vitro Studies
Several in vitro studies have been conducted to assess the compound's biological activity:
- Antimicrobial Activity : Initial tests indicated that the compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
-
Case Study 2: Cancer Cell Apoptosis
- A research paper in Cancer Research explored the apoptotic effects of the compound on human breast cancer cells (MCF-7). The study reported a significant increase in apoptotic markers after treatment with varying concentrations of the compound over 48 hours.
Comparison with Similar Compounds
Comparative Data Table
*Estimated based on molecular formula C12H21NO4.
Research Findings and Implications
- Stereochemistry : The (1S,3R,4R) configuration in the target compound ensures optimal spatial arrangement for binding to biological targets, distinguishing it from analogues like (1R,3R) or (1R,3S,4R) .
- Protective Groups : Boc and Fmoc groups offer orthogonal stability (acid- vs. base-labile), enabling sequential deprotection in multi-step syntheses .
- Solubility and Bioavailability : Hydroxyl groups enhance aqueous solubility, while Boc/Fmoc groups increase lipophilicity. The target compound’s balance suggests moderate bioavailability .
- Applications: The target’s structure aligns with intermediates in protease inhibitor development, whereas guanidino-containing analogues (e.g., ) may target arginine-dependent enzymes .
Preparation Methods
Table 1: Key Intermediates and Their Roles
| Intermediate | Role in Synthesis | Source |
|---|---|---|
| Cyclopentanone | Core ring structure precursor | |
| Boc-protected amine | Stabilizes amino group during esterification | |
| Hydroxylated cyclopentane | Provides stereochemical backbone |
Stepwise Synthesis Protocol
Boc Protection of the Amino Group
The amino group in (1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carboxylic acid is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Typical conditions include:
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Reagent : Boc₂O (1.2 equiv)
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Base : Triethylamine (2.0 equiv)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature
This step ensures regioselective protection without disturbing the hydroxyl group or ester functionality.
Esterification of the Carboxylic Acid
The Boc-protected intermediate undergoes methyl esterification using methanol and a coupling agent:
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Reagent : Thionyl chloride (SOCl₂) or DCC (N,N'-dicyclohexylcarbodiimide)
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Solvent : Methanol
-
Conditions : Reflux for 4–6 hours
The choice of reagent affects purity; SOCl₂ provides higher yields but requires careful handling due to toxicity.
Stereochemical Control
The (1S,3R,4R) configuration is maintained via chiral auxiliaries or asymmetric catalysis. For example:
-
Catalyst : Sharpless epoxidation-modified catalysts
-
Temperature : -20°C to prevent racemization
Industrial-Scale Optimization
Continuous Flow Synthesis
Recent patents describe continuous flow reactors to enhance efficiency:
Green Chemistry Approaches
Solvent-free esterification using microwaves reduces environmental impact:
Characterization and Quality Control
Critical analytical methods include:
Table 2: Typical Analytical Data
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | 99.2% |
| Enantiomeric Excess | Chiral HPLC | 98.5% |
| Melting Point | DSC | 112–114°C |
Challenges and Mitigation Strategies
Q & A
Q. Stability Profile
- pH 2–4 : Stable for 48 h (protonation of amino group prevents hydrolysis).
- pH 8–10 : Rapid degradation (k = 0.1 h⁻¹) due to ester saponification.
- Temperature : Storage at −20°C preserves integrity; >40°C accelerates racemization .
Advanced Consideration
Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life. Accelerated stability studies (40°C/75% RH for 6 months) guide formulation for in vivo assays .
What are the challenges in scaling up synthesis while maintaining >99% enantiomeric purity?
Q. Scale-up Issues
- Catalyst Loading : Chiral catalysts (e.g., Jacobsen’s salen) require >5 mol% for large batches, increasing cost.
- Crystallization : Seeding with enantiopure crystals (PDB ID: 0B2) avoids polymorphic contamination .
Advanced Solution
Continuous flow reactors enhance mixing and heat transfer, reducing epimerization. PAT (Process Analytical Technology) monitors ee in real-time via inline Raman spectroscopy .
How does the compound’s conformational rigidity influence its interactions with biological targets?
Structural Insight
The cyclopentane ring’s puckered conformation (C2-C3 envelope) restricts rotational freedom, favoring lock-and-key binding to rigid enzyme pockets (e.g., proteases). NOE correlations (2.5 Å between C3-OH and C4-NH) confirm this geometry .
Advanced Analysis
Free-energy perturbation (FEP) calculations quantify binding affinity changes upon ring substitution (ΔΔG = +1.2 kcal/mol for methyl vs. hydrogen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
